(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one belongs to the rhodanine family, a class of heterocyclic thiazolidinone derivatives known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its structure features:
- A thiazolidin-4-one core with a sulfanylidene group at position 2.
- A (4-methoxyphenyl)methylidene substituent at position 5, contributing electron-donating effects via the methoxy group.
- A 3-(trifluoromethyl)phenyl group at position 3, introducing strong electron-withdrawing character.
This combination of substituents modulates electronic properties, steric bulk, and intermolecular interactions, making it distinct from simpler rhodanine analogs .
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2S2/c1-24-14-7-5-11(6-8-14)9-15-16(23)22(17(25)26-15)13-4-2-3-12(10-13)18(19,20)21/h2-10H,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZZWJCDSLFRS-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one possess inhibitory effects against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Thiazolidine derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents in treating infections .
- Antifungal Activity : The compound has shown effectiveness against certain fungal pathogens, which could be beneficial in agricultural applications for crop protection .
Anti-inflammatory Effects
Thiazolidine derivatives are also noted for their anti-inflammatory properties. They may modulate inflammatory pathways, which is crucial in treating conditions such as arthritis and other inflammatory diseases. The specific mechanisms by which this compound exerts these effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines .
Applications in Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Its ability to interact with biological targets makes it a candidate for further exploration in:
- Anticancer Agents : Preliminary studies suggest that thiazolidine derivatives can induce apoptosis in cancer cell lines, indicating potential as anticancer drugs .
- Diabetes Management : Some thiazolidine compounds have been studied for their insulin-sensitizing effects, which could lead to new treatments for type 2 diabetes .
Agricultural Applications
In the context of agriculture, the antimicrobial properties of this compound can be harnessed for developing eco-friendly pesticides. The increasing resistance of pests to conventional pesticides necessitates the exploration of botanical and synthetic alternatives like this compound.
Case Studies
- Antimicrobial Efficacy Study :
- Pharmacological Profile Assessment :
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
Key Observations :
- The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to hydroxy or methoxy substituents .
- 4-Methoxyphenyl at position 5 improves solubility relative to non-polar analogs (e.g., 2-methylbenzylidene in ), while maintaining planar conjugation for π-π interactions .
- Thiophene-linked derivatives () exhibit red-shifted UV-vis absorption due to extended conjugation, unlike the target compound’s simpler benzylidene system.
Biological Activity
The compound (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of the compound includes:
- A thiazolidinone core .
- A methoxyphenyl group at position 5.
- A trifluoromethylphenyl group at position 3.
These structural features contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells, primarily through the modulation of key signaling pathways involved in cell survival and apoptosis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.7 | Inhibition of NF-kB signaling |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Antimicrobial Activity
Thiazolidin-4-one derivatives, including the compound under consideration, have demonstrated broad-spectrum antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| E. coli | 20 | 32 |
| S. aureus | 25 | 16 |
| C. albicans | 18 | 64 |
The presence of substituents like methoxy and trifluoromethyl groups enhances the antimicrobial potency by increasing lipophilicity and membrane permeability.
Antidiabetic Activity
Thiazolidin-4-one derivatives have also been explored for their antidiabetic effects, particularly their ability to activate peroxisome proliferator-activated receptors (PPARs). This activation plays a crucial role in glucose metabolism and lipid homeostasis.
Studies indicate that the compound exhibits significant PPARγ agonistic activity, which is beneficial for managing type 2 diabetes mellitus.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic pathways leading to caspase activation.
- Enzyme Inhibition : Interference with key enzymes involved in metabolic pathways.
- Receptor Modulation : Agonistic effects on PPARs influencing glucose metabolism.
Case Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers evaluated the anticancer efficacy of various thiazolidinone derivatives, including the compound . The study found that modifications at positions 2 and 5 significantly enhanced cytotoxicity against MCF-7 cells compared to unmodified compounds .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited comparable efficacy to standard antibiotics like ampicillin, highlighting its potential as an alternative therapeutic agent .
Q & A
Q. What are the optimized synthetic routes for (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, and how are reaction conditions tailored to improve yield?
- Methodological Answer : The synthesis typically involves condensation of 4-methoxybenzaldehyde derivatives with thiourea precursors, followed by cyclization. Key steps include:
- Step 1 : Formation of the thiosemicarbazone intermediate under reflux in ethanol or acetonitrile with acid/base catalysis .
- Step 2 : Cyclization using reagents like EDCI or DCC to form the thiazolidinone core .
- Optimization : Temperature control (60–80°C), solvent selection (polar aprotic solvents enhance cyclization), and inert atmospheres (N₂/Ar) minimize oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization achieves >90% purity .
Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the Z-configuration at the 5-position and trifluoromethylphenyl substitution .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect by-products .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 463.08) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
- Anti-inflammatory Screening : COX-2 inhibition assays (IC₅₀) using ELISA kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms and regioselectivity of its synthesis?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models transition states to explain Z-configuration preference at the 5-position .
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on cyclization kinetics .
- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., COX-2) to prioritize analogs .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electron density .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with chlorophenyl or propyl groups to assess hydrophobic interactions .
- In Vivo Validation : Pharmacokinetic profiling (Caco-2 permeability, hepatic microsome stability) identifies lead candidates .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay kits) to isolate variables like cell passage number .
- Dose-Response Reproducibility : Validate IC₅₀ values across independent labs with blinded replicates .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis vs. necrosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
